
1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
The synthesis of 1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Substituents: The tert-butyl, methyl, and bromo groups are introduced through various substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylate groups are introduced through esterification reactions involving appropriate alcohols and carboxylic acids.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents and the indazole core.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include bromine, NBS, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and material science.
Biology: Indazole derivatives have shown potential as bioactive compounds with antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore the therapeutic potential of indazole derivatives in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate can be compared with other indazole derivatives, such as:
1-tert-Butyl 4-methyl 1H-indazole-1,4-dicarboxylate: Lacks the bromo substituent, which may affect its reactivity and biological activity.
4-Methyl 1H-indazole-1,4-dicarboxylate:
6-Bromo-1H-indazole-1,4-dicarboxylate: Lacks the tert-butyl and methyl groups, which may influence its solubility and reactivity.
The presence of the tert-butyl, methyl, and bromo groups in 1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate makes it unique, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C14H15BrN2O4 |
|---|---|
Peso molecular |
355.18 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl 6-bromoindazole-1,4-dicarboxylate |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-11-6-8(15)5-9(12(18)20-4)10(11)7-16-17/h5-7H,1-4H3 |
Clave InChI |
DUJFSRAGBBFINI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
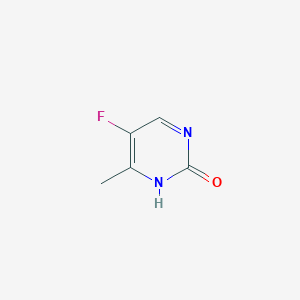
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
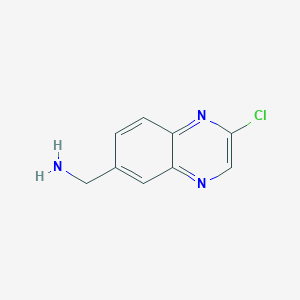
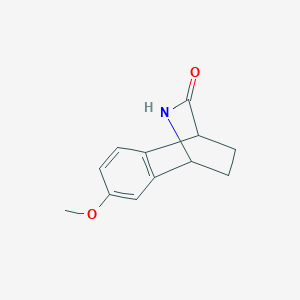

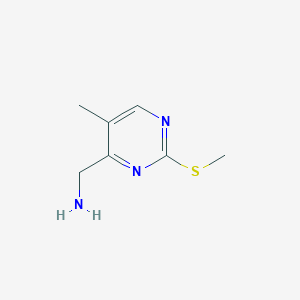

![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)
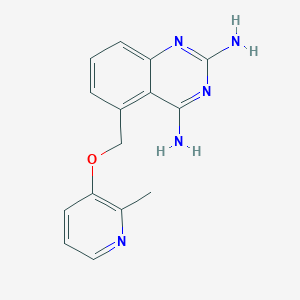
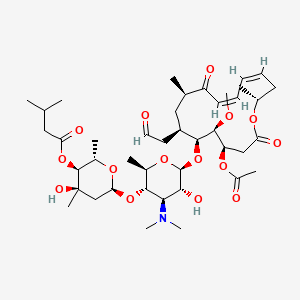

![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)
